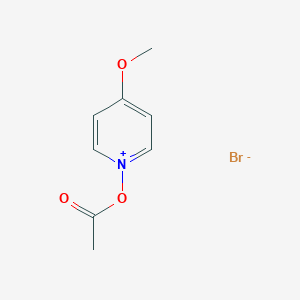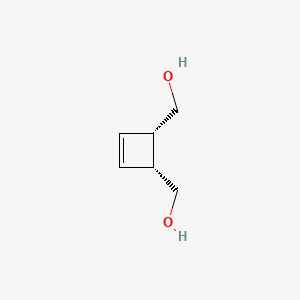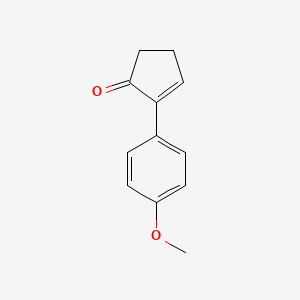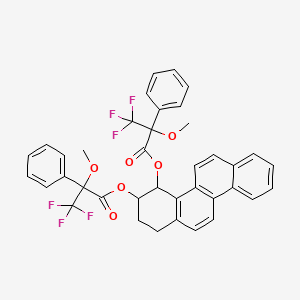
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique benzocycloheptene structure, which is often associated with significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- typically involves multiple steps, including the formation of the benzocycloheptene core, functionalization of the amine group, and introduction of the aminophenoxy and dimethyl groups. Common synthetic routes may include:
Formation of Benzocycloheptene Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Functionalization of Amine Group: Introduction of the amine group can be achieved through reductive amination or nucleophilic substitution reactions.
Introduction of Aminophenoxy and Dimethyl Groups: These groups can be introduced through nucleophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzocycloheptene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- include other benzocycloheptene derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties or chemical reactivity.
Conclusion
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride, cis- is a compound with diverse applications and significant potential in various scientific fields
Eigenschaften
| 72575-47-4 | |
Molekularformel |
C19H26Cl2N2O |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
(5S,7S)-5-(4-aminophenoxy)-N,N-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-21(2)16-10-7-14-5-3-4-6-18(14)19(13-16)22-17-11-8-15(20)9-12-17;;/h3-6,8-9,11-12,16,19H,7,10,13,20H2,1-2H3;2*1H/t16-,19-;;/m0../s1 |
InChI-Schlüssel |
SSZSIQOMOKHSHC-VBKBRSQCSA-N |
Isomerische SMILES |
CN(C)[C@H]1CCC2=CC=CC=C2[C@H](C1)OC3=CC=C(C=C3)N.Cl.Cl |
Kanonische SMILES |
CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC=C(C=C3)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)



![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
